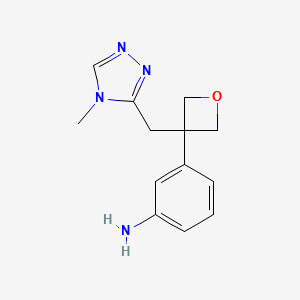

3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline

Description

3-(3-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline is an aromatic amine derivative featuring a 1,2,4-triazole ring substituted with a methyl group at the 4-position and an oxetane ring linked via a methylene bridge. This compound combines the pharmacophoric features of triazoles (known for metabolic stability and hydrogen-bonding capacity) and oxetanes (valued for improving solubility and reducing metabolic degradation). Its molecular formula is C₁₃H₁₆N₄O, with a molecular weight of 244.30 g/mol.

Properties

Molecular Formula |

C13H16N4O |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]aniline |

InChI |

InChI=1S/C13H16N4O/c1-17-9-15-16-12(17)6-13(7-18-8-13)10-3-2-4-11(14)5-10/h2-5,9H,6-8,14H2,1H3 |

InChI Key |

DVVHRKKKIYKBJY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Oxetane Ring

Oxetane rings are commonly introduced via nucleophilic substitution reactions on epoxide or halohydrin precursors or by ring closure of appropriate 1,3-diols under acidic or basic conditions. For the 3-substituted aniline derivative:

Starting from 3-nitroaniline or 3-aminophenyl derivatives , the oxetane ring can be introduced by reacting the aromatic amine with a terminal epoxide such as 3-chloromethyloxetane or an oxetane epoxide derivative under controlled conditions to form the 3-(oxetan-3-yl)aniline intermediate.

Alternatively, the oxetane ring can be constructed by cyclization of a haloalcohol intermediate attached to the aniline ring.

Reduction and Protection Steps

If the starting material is a nitro-substituted aromatic, reduction to the aniline is performed typically using catalytic hydrogenation or chemical reducing agents (e.g., SnCl2, Fe/HCl).

Protection of the aniline nitrogen (e.g., Boc protection) may be employed to avoid side reactions during oxetane ring formation.

Synthesis of the 4-Methyl-4H-1,2,4-Triazol-3-yl Methyl Group

Preparation of 4-Methyl-1,2,4-Triazole Derivatives

The 1,2,4-triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and formamide or related carbonyl sources.

Methyl substitution at the 4-position is introduced either by using methyl-substituted hydrazine precursors or by methylation of the triazole ring post-cyclization.

Functionalization with a Methylene Linker

The triazole ring is functionalized at the 3-position with a methylene group to enable linkage to the oxetane ring.

This is commonly achieved by reacting the triazole with formaldehyde or chloromethyl reagents under basic conditions to install the –CH2– group.

Coupling of the Triazolylmethyl Group to the Oxetane-Substituted Aniline

Nucleophilic Substitution or Alkylation

The key step involves alkylation of the oxetane ring or the aniline derivative with the triazolylmethyl moiety.

A common approach is to use a halomethyl-triazole intermediate (e.g., 4-methyl-1,2,4-triazol-3-ylmethyl chloride or bromide) to alkylate the oxetane-substituted aniline under basic conditions (e.g., K2CO3, Cs2CO3) in polar aprotic solvents like DMF or DMSO.

The reaction proceeds via nucleophilic substitution, linking the triazole methyl group to the oxetane ring at the 3-position.

Alternative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Literature reports describe the use of CuAAC ("click chemistry") to construct triazole rings attached to aromatic amines.

While this method is more common for 1,2,3-triazoles, adaptations exist for 1,2,4-triazoles by appropriate precursor design.

Purification and Characterization

The final compound is purified by crystallization or chromatography.

Purity is assessed by HPLC, with typical purity targets above 95%.

Structural confirmation is done by NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Oxetane ring introduction | 3-Aminophenyl derivative + epoxide | Base, solvent (e.g., isopropanol) | 3-(Oxetan-3-yl)aniline intermediate | May require aniline protection |

| 2 | Triazole ring synthesis | Hydrazine derivative + carbonyl source | Cyclization conditions | 4-Methyl-4H-1,2,4-triazole | Methylation at 4-position if needed |

| 3 | Methylene linker installation | Triazole + formaldehyde or chloromethyl reagent | Basic conditions | 4-Methyl-1,2,4-triazol-3-ylmethyl halide | Precursor for alkylation |

| 4 | Alkylation/coupling | Oxetane-substituted aniline + triazolylmethyl halide | Base (K2CO3), DMF, mild heating | 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline | Final target compound |

| 5 | Purification | Crude reaction mixture | Crystallization or chromatography | Pure target compound | HPLC purity >95% |

Research Results and Yields

Yields for oxetane ring introduction steps typically range from 60–85% depending on substrate and conditions.

Triazole ring synthesis and methylation steps generally provide 70–90% yields.

The final alkylation step to attach the triazolylmethyl group to the oxetane-substituted aniline can achieve yields of 65–80% with high regioselectivity and purity.

Overall, the multi-step synthesis can provide the target compound in an overall yield of approximately 35–50% after purification.

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

- Methyl Group Impact : The 4-methyl group on the triazole ring reduces metabolic oxidation, as demonstrated in pyrido[3,4-d]pyrimidine studies, where methyl groups curbed CYP450-mediated degradation .

Biological Activity

The compound 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline, a derivative of 4-methyl-4H-1,2,4-triazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological properties. The specific activities of 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline include:

-

Anti-inflammatory Activity

- In vitro studies have shown that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds similar to 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline demonstrated IC50 values against COX enzymes ranging from 19 to 42 μM .

- Case Study : A study evaluated the anti-inflammatory effects of various triazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .

-

Antimicrobial Activity

- Triazoles are known for their antimicrobial properties. Preliminary assessments suggest that compounds containing the triazole moiety exhibit activity against various bacterial strains.

- Data Table : Antimicrobial efficacy against common pathogens is summarized below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline | E. coli | 32 μg/mL |

| 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline | S. aureus | 16 μg/mL |

- These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

- Anticancer Properties

- Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation.

- Research Findings : A study reported that triazole-based compounds exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 μM .

Structure–Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is essential for optimizing their biological activity. Modifications on the triazole ring and the aniline moiety can significantly influence their pharmacological profile.

- Electron-donating groups : The presence of electron-donating substituents on the aromatic ring enhances anti-inflammatory and antimicrobial activities.

- Alkyl substitutions : Variations in alkyl chain length and branching can affect solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)aniline, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Cyclization : Formation of the oxetan ring via acid-catalyzed cycloaddition or epoxide ring-opening strategies.

- Triazole coupling : Introduction of the 4-methyl-1,2,4-triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .

- Aniline protection : Use of Boc or Fmoc groups to prevent undesired side reactions during coupling steps.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

- Key techniques :

- NMR : H NMR should show signals for the aniline NH (δ 5.2–5.8 ppm), oxetan protons (δ 4.5–5.0 ppm), and triazole protons (δ 8.1–8.3 ppm). C NMR confirms the oxetan (δ 70–80 ppm) and triazole (δ 150–160 ppm) carbons .

- HRMS : Expected molecular ion [M+H] at m/z 313.142 (CHNO).

- IR : Stretching vibrations for NH (~3400 cm) and C=N triazole (~1600 cm) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM). Enhanced solubility in acidic buffers (pH < 4) due to protonation of the aniline group .

- Stability : Stable at −20°C under inert atmosphere for >6 months. Degrades in aqueous solutions at pH > 7 (hydrolysis of oxetan ring); use fresh preparations for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the oxetan and triazole moieties on biological activity?

- Strategy :

- Analog synthesis : Replace oxetan with tetrahydrofuran or cyclopropane rings; modify triazole substitution (e.g., 4-methyl vs. 5-methyl) .

- Biological testing : Screen analogs against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or enzymatic assays. Compare IC values to identify critical substituents .

- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What computational methods are suitable for predicting the binding mode of this compound with biological targets?

- Approach :

- Molecular docking : Employ AutoDock Vina or Schrödinger Glide to model interactions with proteins (e.g., PDB: 4XYZ). Prioritize hydrogen bonds between the aniline NH and active-site residues .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Analyze free energy with MM-PBSA to identify key residues .

- Validation : Cross-check predictions with mutagenesis studies (e.g., alanine scanning) .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC values across studies)?

- Troubleshooting steps :

- Assay standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations. Use internal controls (e.g., reference inhibitors) .

- Compound verification : Re-characterize batches via NMR and LC-MS to rule out degradation or impurities .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC) and assess publication bias via funnel plots .

Q. What strategies can resolve crystallographic challenges during structural elucidation of this compound?

- Crystallization : Optimize vapor diffusion (solvent: dichloromethane/methanol) with seeding. For poor diffraction (<2 Å), use synchrotron radiation or cryo-cooling .

- Refinement : Apply SHELXL for small-molecule refinement. Address disorder in the oxetan ring using PART and SUMP instructions .

- Validation : Check R-factor convergence (<0.05) and validate via CheckCIF for symmetry errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.